5-Bromo-4-methyl-2-nitroaniline 5-Bromo-4-methyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 40371-63-9
VCID: VC2015215
InChI: InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
SMILES: CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.05 g/mol

5-Bromo-4-methyl-2-nitroaniline

CAS No.: 40371-63-9

Cat. No.: VC2015215

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methyl-2-nitroaniline - 40371-63-9

Specification

CAS No. 40371-63-9
Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
IUPAC Name 5-bromo-4-methyl-2-nitroaniline
Standard InChI InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Standard InChI Key CEVXSOYABRHNEK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

5-Bromo-4-methyl-2-nitroaniline is an aniline derivative characterized by three functional groups strategically positioned on the aromatic ring: a bromine atom at position 5, a methyl group at position 4, and a nitro group at position 2, alongside the primary amine functionality. Its molecular formula is C7H7BrN2O2, with a molecular weight of 231.047 g/mol .

The compound's physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number40371-63-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.047 g/mol
Density1.7±0.1 g/cm³
Boiling Point347.9±37.0 °C at 760 mmHg
Melting Point165 °C
Flash Point164.2±26.5 °C
pKa-0.85±0.25 (Predicted)

These properties significantly influence the compound's behavior in various chemical reactions and its potential applications in research and industrial processes .

Synthesis and Preparation Methods

The synthesis of 5-Bromo-4-methyl-2-nitroaniline typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity.

Synthetic Routes

Several approaches can be employed for the synthesis of this compound:

  • Bromination of 4-methyl-2-nitroaniline: This approach uses a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at position 5 of 4-methyl-2-nitroaniline .

  • Nitration of 5-bromo-4-methylaniline: This method involves the nitration of 5-bromo-4-methylaniline using a nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid, to introduce the nitro group at position 2 .

The selection of an appropriate synthetic route depends on factors such as availability of starting materials, desired yield, and laboratory capabilities.

Industrial Production

Industrial production methods for 5-Bromo-4-methyl-2-nitroaniline may involve optimized versions of these synthetic routes, often employing continuous flow reactors and automated systems to ensure consistent quality and yield . The industrial processes typically focus on maximizing efficiency, minimizing waste, and ensuring reproducibility of the synthesis.

Chemical Reactivity and Reactions

The presence of multiple functional groups in 5-Bromo-4-methyl-2-nitroaniline leads to a rich chemistry with diverse reaction pathways.

Reduction Reactions

The nitro group in 5-Bromo-4-methyl-2-nitroaniline can undergo reduction to form the corresponding diamine. This reduction can be accomplished using:

  • Catalytic hydrogenation (H2/Pd-C)

  • Chemical reducing agents (e.g., tin(II) chloride, sodium dithionite)

  • Electrochemical reduction

The resulting diamine can serve as a precursor for heterocyclic compounds and other derivatives.

Substitution Reactions

The bromine atom at position 5 makes the compound suitable for various cross-coupling reactions:

  • Suzuki coupling: Reaction with boronic acids to form carbon-carbon bonds

  • Sonogashira coupling: Reaction with terminal alkynes

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds

These reactions expand the utility of 5-Bromo-4-methyl-2-nitroaniline as a building block in the synthesis of more complex structures.

Research Applications

5-Bromo-4-methyl-2-nitroaniline serves as a valuable intermediate in various research contexts.

Synthetic Intermediates

The compound functions as a versatile building block in the synthesis of:

  • Heterocyclic compounds

  • Pharmaceutically active molecules

  • Agrochemicals

  • Dyes and pigments

Structure-Activity Relationship Studies

The presence of multiple functional groups makes 5-Bromo-4-methyl-2-nitroaniline useful in structure-activity relationship (SAR) studies. By selectively modifying each functional group, researchers can develop libraries of compounds with potentially enhanced biological activities .

Desired ConcentrationAmount of Compound Required (for different volumes)
1 mM0.23105 g/L
5 mM1.15525 g/L
10 mM2.3105 g/L

Stock solutions can be prepared in appropriate solvents based on the intended application .

Comparison with Related Compounds

Understanding the structural and reactivity differences between 5-Bromo-4-methyl-2-nitroaniline and related compounds provides valuable context for its applications.

Structural Isomers

Several structural isomers of 5-Bromo-4-methyl-2-nitroaniline exist, including:

  • 4-Bromo-5-methyl-2-nitroaniline (CAS: 827-32-7): This isomer has different positions of the bromine and methyl groups.

  • 5-Bromo-4-methoxy-2-nitroaniline (CAS: 6943-69-7): This compound has a methoxy group instead of a methyl group at position 4 .

Comparative Properties

The position of substituents significantly affects the electronic and steric properties of these compounds, resulting in distinct reactivity patterns. For example, the dihedral angle between the nitro group and the aromatic ring is influenced by neighboring substituents, which can impact the compound's reactivity in various chemical transformations .

Crystal Structure and Molecular Packing

Studies on related compounds provide insights into the potential crystal structure and molecular packing of 5-Bromo-4-methyl-2-nitroaniline.

In the crystal structure of 4-methyl-2-nitroaniline, the nitro group is almost coplanar with the phenyl ring [dihedral angle 3.2(3)°], indicating a significant degree of electronic conjugation . By contrast, in compounds with larger substituents neighboring the nitro group, such as in pentamethylnitrobenzene, the dihedral angle can increase substantially to 86.1(5)° .

The positioning of the bromine atom in 5-Bromo-4-methyl-2-nitroaniline would likely influence the crystal packing and intermolecular interactions, potentially leading to unique structural features that could be exploited in materials science applications.

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